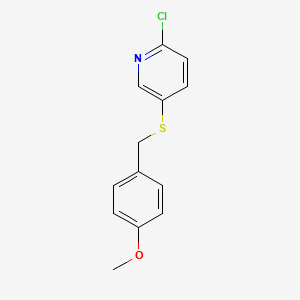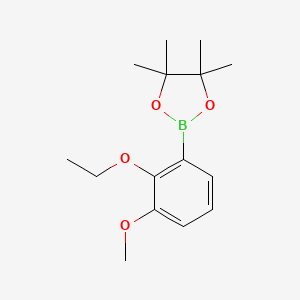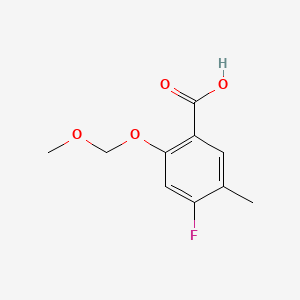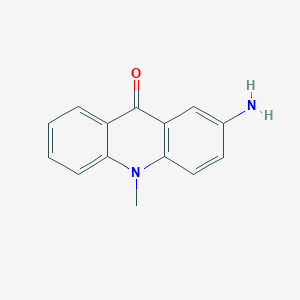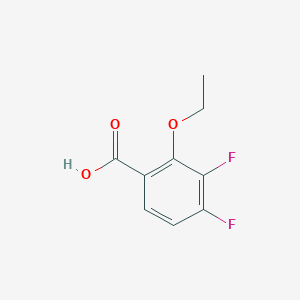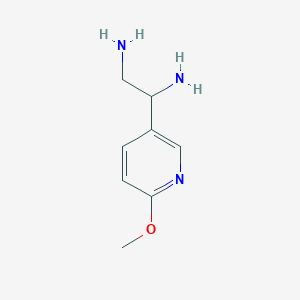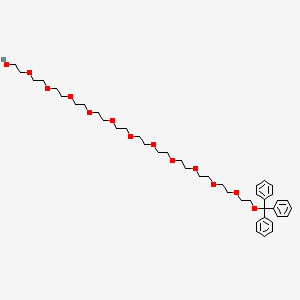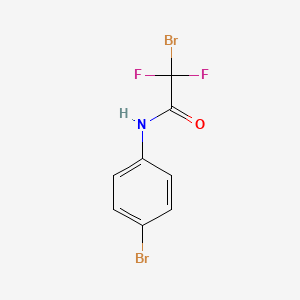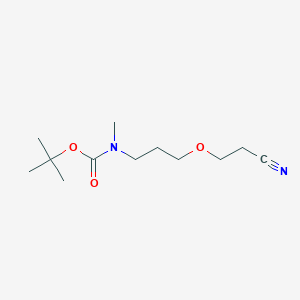
Tert-butyl (3-(2-cyanoethoxy)propyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3-(2-cyanoethoxy)propyl)(methyl)carbamate is an organic compound with the molecular formula C12H22N2O3. It is a derivative of carbamate and contains a tert-butyl group, a cyanoethoxy group, and a propyl chain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(2-cyanoethoxy)propyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(2-cyanoethoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Tert-butyl (3-(2-cyanoethoxy)propyl)(methyl)carbamate can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl (3-(2-cyanoethoxy)propyl)(methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis.
Medicine: Explored for its potential use in drug development due to its ability to modify biological molecules.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl (3-(2-cyanoethoxy)propyl)(methyl)carbamate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the carbamate group can undergo hydrolysis under acidic or basic conditions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used in similar applications.
Tert-butyl (3-hydroxypropyl)carbamate: Contains a hydroxyl group instead of a cyano group, leading to different reactivity.
Tert-butyl (3-(2-hydroxyethoxy)propyl)carbamate: Similar structure but with a hydroxyethoxy group, affecting its chemical properties.
Uniqueness
Tert-butyl (3-(2-cyanoethoxy)propyl)(methyl)carbamate is unique due to the presence of the cyano group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications .
Propiedades
Fórmula molecular |
C12H22N2O3 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(2-cyanoethoxy)propyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14(4)8-6-10-16-9-5-7-13/h5-6,8-10H2,1-4H3 |
Clave InChI |
RRTNTJPPCYZNGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCCOCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Nitrobenzo[b]thiophene-3-carbaldehyde](/img/structure/B14021656.png)


